2-Cyano-4-(4-methoxy-3-methylphenyl)phenol
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Overview
Description
2-Cyano-4-(4-methoxy-3-methylphenyl)phenol is an organic compound with the molecular formula C15H13NO2 It is a derivative of phenol, characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(4-methoxy-3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(4-methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyano-4-(4-methoxy-3-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(4-methoxy-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological activity and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(4-methoxy-3-methylphenyl)phenol: Similar structure with a different position of the cyano group.
2-Cyano-3-(4-methoxy-3-methylphenyl)acrylic acid: Contains an acrylic acid moiety instead of a phenol group.
Uniqueness
2-Cyano-4-(4-methoxy-3-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group and a methoxy group on a biphenyl structure makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-hydroxy-5-(4-methoxy-3-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10-7-11(4-6-15(10)18-2)12-3-5-14(17)13(8-12)9-16/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZAZCBFMIRVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684770 |
Source
|
Record name | 4-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-72-4 |
Source
|
Record name | 4-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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